molecular formula C17H16ClN5O4 B2692853 Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 852441-21-5

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

Cat. No.: B2692853
CAS No.: 852441-21-5
M. Wt: 389.8
InChI Key: ZANRFFBHSBCJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 1 and an acetyl-amino-ethyl ester side chain at position 5. The 4-chlorophenyl substituent enhances lipophilicity and may improve target binding, while the ethyl ester group contributes to solubility and metabolic stability.

Synthetic routes for analogous pyrazolo-pyrimidinones involve condensation of pyrazol-5-amine derivatives with ethyl acetoacetate under reflux conditions in acetic acid, as demonstrated in related syntheses .

Properties

IUPAC Name

ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-11(18)4-6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANRFFBHSBCJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate, a multi-step synthesis is often employed. The synthesis generally begins with the construction of the pyrazolopyrimidinone core, followed by the introduction of the 4-chlorophenyl substituent. The acetylation and subsequent esterification steps lead to the formation of the final ethyl ester product. This process typically involves the use of reagents such as acetic anhydride, ethyl alcohol, and various catalysts under controlled conditions to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely leverage continuous flow chemistry techniques. This approach ensures better control over reaction conditions, higher efficiency, and scalability. The use of automated synthesis platforms can also streamline the production process, minimize human error, and enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : Can involve the conversion of functional groups within the molecule, potentially altering its biological activity.

  • Reduction: : Similar to oxidation, can modify functional groups to yield different derivatives.

  • Substitution: : Particularly nucleophilic substitution reactions, where a nucleophile replaces a substituent on the pyrazolopyrimidinone core.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Nucleophiles such as amines, alcohols, and thiols.

Major Products

  • Oxidation Products: : Carboxylic acids or ketones, depending on the oxidation level.

  • Reduction Products: : Alcohols or amines, depending on the targeted functional group.

  • Substitution Products: : Diverse derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate has a wide array of applications:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with various biological targets, including enzymes and receptors.

  • Medicine: : Investigated for its therapeutic potential in treating certain diseases, owing to its structural properties that may enhance drug efficacy.

  • Industry: : Could be utilized in the development of new materials or as a building block in synthetic chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its binding to specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidinone core allows for interactions via hydrogen bonding, hydrophobic interactions, and van der Waals forces. This can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and similar analogs:

Compound Name / ID Core Heterocycle Key Substituents Physicochemical Implications
Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate (Target) Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl, ethyl ester-acetyl-amino side chain Moderate logP due to ester; potential hydrolytic instability in vivo
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one () Pyrazolo[3,4-b]pyridin-6(7H)-one 4-Chlorophenyl, phenyl, methyl Higher rigidity due to pyridinone core; reduced solubility vs. pyrimidinone analogs
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-...thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate () Thieno[2,3-d]pyrimidin-4-one Thieno ring, thioether linkage, cyclopenta fusion Increased lipophilicity (logP) due to sulfur; enhanced metabolic stability
N-Benzyl-trimethoxyphenyl-pyridylpropanamide () Benzamide-Pyridyl hybrid Trimethoxyphenyl, pyridyl, benzyl High molecular weight; potential for π-π stacking interactions
Imidazo-pyrrolo-pyrazine derivatives () Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine Cyclopropylmethyl, oxetan-3-yl-amine Enhanced basicity from amine groups; improved blood-brain barrier penetration

Biological Activity

Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyrazolopyrimidinone core with a 4-chlorophenyl substituent, which is critical for its biological activity. The molecular formula is C17H16ClN5O4C_{17}H_{16}ClN_5O_4 with a CAS number of 852441-21-5. Its structure can be represented as follows:

Ethyl 2 2 1 4 chlorophenyl 4 oxopyrazolo 3 4 d pyrimidin 5 yl acetyl amino acetate\text{Ethyl 2 2 1 4 chlorophenyl 4 oxopyrazolo 3 4 d pyrimidin 5 yl acetyl amino acetate}

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrazolopyrimidinone Core : The initial step involves the synthesis of the pyrazolopyrimidinone structure through condensation reactions involving appropriate precursors.
  • Introduction of the 4-Chlorophenyl Group : This is achieved via electrophilic aromatic substitution.
  • Acetylation and Esterification : The final product is obtained through acetylation followed by esterification using reagents such as acetic anhydride and ethyl alcohol under controlled conditions.

This compound exhibits various biological activities that can be attributed to its structural characteristics:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The presence of the pyrazolopyrimidine moiety has been linked to enhanced anticancer properties due to its ability to interfere with cellular signaling pathways involved in cancer progression.
  • Hypolipidemic Effects : Similar compounds have demonstrated the ability to reduce serum cholesterol and triglyceride levels in animal models. For instance, related derivatives have shown significant reductions in lipid levels, indicating potential uses in treating hyperlipidemia .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, shedding light on the potential effects of this compound:

  • Anticancer Studies : In vitro studies indicated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines. For example, compounds were tested against breast cancer and leukemia cell lines, showing IC50 values significantly lower than those of established chemotherapeutics .
    CompoundCell Line TestedIC50 (µM)
    Compound AMDA-MB-231 (Breast)0.59
    Compound BK562 (Leukemia)0.29
    Ethyl derivativeHCT116 (Colon)0.42
  • Lipid-Lowering Effects : A study involving structurally similar compounds reported a marked reduction in triglycerides and cholesterol levels in hyperlipidemic rats, with one compound reducing triglycerides by up to 35% at a dose of 0.05% .

Potential Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
  • Cholesterol Management : The hypolipidemic properties suggest potential use in managing dyslipidemia and associated cardiovascular risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.